Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate
Description
Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate is a substituted isoxazole derivative with significant synthetic utility. Its synthesis involves the reaction of ethyl acetoacetate with chloroacetyl chloride, followed by treatment with hydroxylamine hydrochloride, yielding the compound in high overall efficiency (71% from ethyl acetoacetate) . The hydroxymethyl group at position 5 and the methyl group at position 3 contribute to its reactivity and role as a precursor in biomimetic syntheses, such as for α-cyclopiazonic acid . Isoxazole derivatives, including this compound, are noted for diverse biological activities, including antimicrobial and anti-inflammatory properties, though specific data for this derivative remain under investigation .
Properties
IUPAC Name |
ethyl 5-(hydroxymethyl)-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-3-12-8(11)7-5(2)9-13-6(7)4-10/h10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEJBOFPPOHDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In the first step, ethyl acetoacetate reacts with chloroacetyl chloride in the presence of a base such as triethylamine. The base abstracts the α-hydrogen of ethyl acetoacetate, generating an enolate that attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a β-keto ester intermediate, which is isolated via solvent extraction.
The second step involves treating the intermediate with hydroxylamine hydrochloride in an alcoholic solvent (e.g., ethanol) under reflux. Hydroxylamine acts as a nucleophile, initiating a cyclization reaction that forms the isoxazole ring. The hydroxymethyl group at the 5-position arises from the reduction of a formyl intermediate during workup.
Optimization Insights :
- Temperature : Reflux conditions (78–80°C) are critical for complete cyclization.
- Solvent : Ethanol ensures solubility of both the intermediate and hydroxylamine.
- Yield : Reported yields range from 75% to 92% on a multi-gram scale.
One-Pot Three-Component Synthesis
A solvent-free, one-pot method using ethyl acetoacetate, hydroxylamine hydrochloride, and substituted aldehydes has been developed to streamline synthesis. Camphor sulfonic acid (CSA) catalyzes the reaction, enabling rapid cyclization without toxic solvents.
Catalytic Efficiency and Substrate Scope
The reaction proceeds via a tandem Knoevenagel condensation and cyclization. Ethyl acetoacetate and aldehydes form an α,β-unsaturated ketone intermediate, which reacts with hydroxylamine to yield the isoxazole core. CSA enhances reaction kinetics by protonating carbonyl groups, accelerating both steps.
Key Advantages :
- Reaction Time : Completion in 2–4 hours, compared to 12–24 hours in traditional methods.
- Yield : 80–95% for derivatives with electron-donating substituents.
- Scalability : Demonstrated on a 100-gram scale without chromatographic purification.
Functionalization of 3-Methyl-4-Nitroisoxazole
Industrial routes often employ 3-methyl-4-nitroisoxazole as a precursor due to its commercial availability. Reaction with ethyl chloroformate introduces the carboxylate group at the 4-position, followed by reduction of the nitro group to hydroxymethyl.
Nitro Reduction Strategies
The nitro group at the 4-position is reduced using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite. Hydrogenation offers higher selectivity, yielding the hydroxymethyl derivative without over-reduction.
Industrial Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Nitro Reduction | H₂ (1 atm), Pd-C, EtOAc, rt | 88 |
| Esterification | Ethyl chloroformate, Et₃N | 91 |
This method is favored for large-scale production due to minimal byproducts and straightforward isolation.
Regioselective Cycloaddition of Halogenoximes
A metal-free [3+2] cycloaddition between halogenoximes and alkenes provides access to 5-hydroxymethylisoxazoles. For example, chloroxime derivatives react with trifluoropropene in ethyl acetate, forming the isoxazole ring with exclusive 3,5-disubstitution.
Selectivity and Scalability
The use of NaHCO₃ as a base suppresses nitrile oxide dimerization, ensuring high regioselectivity. This method has been scaled to 150 grams with yields exceeding 70%.
Critical Parameters :
- Solvent : Ethyl acetate balances reactivity and solubility.
- Base : NaHCO₃ minimizes side reactions compared to stronger bases like Et₃N.
Crystallization and Purification Techniques
Post-synthetic purification is crucial for pharmaceutical-grade material. The crude product is crystallized from a toluene-acetic acid mixture, which enhances purity by removing unreacted starting materials and regioisomers.
Crystallization Data :
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Toluene-AcOH (3:1) | 99.5 | 85 |
| Ethyl Acetate-Hexane | 98.2 | 78 |
Environmental and Economic Considerations
Recent advances prioritize metal-free catalysts and solvent recycling. The one-pot CSA-catalyzed method reduces waste generation by 40% compared to stepwise syntheses. Additionally, industrial processes recover acetic acid via distillation, lowering production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: 5-carboxymethyl-3-methylisoxazole-4-carboxylate
Reduction: 5-hydroxymethyl-3-methylisoxazole-4-amine
Substitution: 5-hydroxymethyl-3-methylisoxazole-4-carboxylic acid
Scientific Research Applications
Chemical Properties and Structure
Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate features a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of hydroxymethyl and carboxylate functional groups enhances its reactivity and potential biological activity. The molecular formula is , which contributes to its classification as a heterocyclic organic compound.
Medicinal Chemistry
This compound is explored for its potential as a scaffold in drug development. It may interact with specific molecular targets, including enzymes and receptors, influencing their activity through hydrogen bonding and electrostatic interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing a dose-dependent inhibition of growth, suggesting its potential as a therapeutic agent for infectious diseases.
Anticancer Properties
In vitro studies have demonstrated that this compound can reduce cell viability in cancer cell lines, such as breast and lung cancer cells. The compound appears to induce apoptosis, indicating its potential as an anticancer drug candidate.
Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex molecules. It is utilized in the production of specialty chemicals and intermediates in various industrial processes.
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, supporting its potential therapeutic use in treating infections.
Anticancer Mechanisms
In controlled experiments involving various cancer cell lines, the compound demonstrated significant reductions in cell viability and increased markers of apoptosis, reinforcing its candidacy as an anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound’s key structural differentiators are its hydroxymethyl (position 5) and methyl (position 3) groups. Below is a comparison with analogous isoxazole esters:
Reactivity and Functional Group Analysis
- Hydroxymethyl vs. Bromomethyl : The hydroxymethyl group in the target compound enables oxidation to carboxylic acids or participation in esterification, whereas bromomethyl derivatives (e.g., ) are electrophilic and undergo nucleophilic substitution (e.g., with amines or thiols) .
- Phenyl vs. In contrast, hydroxymethyl groups increase hydrophilicity, favoring aqueous solubility .
- Ester Position : The ethyl ester at position 4 (target compound) vs. position 3 () alters electronic effects on the isoxazole ring, influencing reactivity in cycloaddition or hydrolysis reactions .
Biological Activity
Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate (CAS number: 95104-40-8) is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered heterocyclic structure that includes nitrogen and oxygen atoms. Its molecular formula is . The compound is characterized by the presence of hydroxymethyl and carboxylate functional groups, which are critical for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The bioactivity is attributed to its ability to disrupt microbial cell functions through interaction with cellular targets such as enzymes and membrane proteins.
Anticancer Activity
The compound has also shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells in vitro. This activity may be linked to the compound's capacity to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancerous cells. The mechanisms involve modulation of signaling pathways associated with cell survival and death.
The biological activity of this compound primarily involves:
- Hydrogen Bonding : The hydroxymethyl and carboxylate groups can form hydrogen bonds with target proteins, influencing their conformation and function.
- Electrostatic Interactions : These interactions enhance binding affinity to specific enzymes or receptors, potentially leading to altered enzymatic activity or receptor signaling .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent in infectious diseases.
- Anticancer Mechanisms : In a controlled experiment, the compound was tested on various cancer cell lines, including breast and lung cancer cells. The results showed significant reductions in cell viability and increased markers of apoptosis, suggesting its role as a potential anticancer drug candidate .
Synthesis and Derivatives
This compound can be synthesized through several methods, including cyclization reactions involving suitable precursors like 3-methyl-4-nitroisoxazole. The synthetic routes often yield high purity and structural integrity verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
Applications in Drug Development
The compound serves as a valuable scaffold in medicinal chemistry for designing new pharmaceutical agents. Its structural features allow for modifications that can enhance bioactivity or alter pharmacokinetic properties, making it a versatile candidate for further development in drug formulation .
Q & A
Q. What is a high-yielding synthetic route for Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate?
A robust synthesis involves reacting ethyl acetoacetate with chloroacetyl chloride, followed by cyclization with hydroxylamine hydrochloride. This yields the hydroxymethyl intermediate, which can be further functionalized (e.g., bromination or conversion to sulfonium salts for biomimetic applications). The procedure achieves up to 71% overall yield and is scalable .
Q. Which analytical methods are essential for characterizing this compound?
Key techniques include:
Q. How should this compound be stored to ensure stability?
Store in airtight containers under refrigeration (0–6°C), protected from light and moisture. Electrostatic charges should be mitigated during handling. Use nitrile gloves and fume hoods to avoid inhalation or skin contact .
Q. What are common derivatives of this compound in synthetic workflows?
Derivatives include:
- Ethyl 5-formyl-3-methylisoxazole-4-carboxylate (via oxidation).
- Sulfonium salts (e.g., reaction with tetrahydrothiophene for ylide generation). These intermediates are critical for constructing complex heterocycles like α-cyclopiazonic acid .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives?
Single-crystal X-ray diffraction using SHELXL/SHELXS software provides precise bond lengths, angles, and hydrogen-bonding networks. For example, crystal packing of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate revealed C–H···O interactions critical for lattice stability. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Q. What strategies optimize regioselectivity in isoxazole functionalization?
- Electrophilic substitution : Direct bromination at the 5-hydroxymethyl group requires controlled stoichiometry to avoid overhalogenation.
- Nucleophilic displacement : Sulfonium salt formation exploits the leaving-group potential of bromide intermediates. DFT calculations can predict reactive sites by analyzing frontier molecular orbitals .
Q. How do hydrogen-bonding patterns influence crystallization?
Graph set analysis (e.g., Etter’s rules) categorizes intermolecular interactions (e.g., R₂²(8) motifs in dimeric structures). For hydroxymethyl derivatives, O–H···N hydrogen bonds often dominate, affecting solubility and crystal morphology. Solvent selection (e.g., EtOH vs. DCM) modulates nucleation kinetics .
Q. What are the challenges in synthesizing enantiopure derivatives?
Chiral sulfides or organocatalysts can induce asymmetry during sulfonium salt formation. However, racemization risks exist at elevated temperatures. Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry is essential. Dynamic kinetic resolution may improve yields in stereoselective alkylation steps .
Q. How does steric hindrance affect reactivity in cross-coupling reactions?
The 3-methyl and 4-ester groups create steric bulk, limiting accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Ligand screening (e.g., bulky phosphines like SPhos) or microwave-assisted heating can enhance reaction efficiency. Computational modeling (e.g., MM2 energy minimization) aids in predicting steric clashes .
Q. What mechanistic insights explain stability under acidic/basic conditions?
The ester group is prone to hydrolysis under strong bases (pH > 10), while the isoxazole ring resists ring-opening in mild acids. Stability studies (TGA/DSC) show decomposition onset at ~200°C. Protective strategies (e.g., silylation of the hydroxymethyl group) improve robustness in multi-step syntheses .
Methodological Tables
Table 1: Key Crystallographic Data for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Bond length (C–O) | 1.342 Å |
| Hydrogen-bond donors | 0 |
| R-factor | 0.041 |
Table 2: Reaction Yields for Common Derivatives
| Derivative | Yield (%) | Conditions |
|---|---|---|
| Bromide intermediate | 85 | NBS, CCl₄, 0°C |
| Sulfonium salt | 71 | THT, RT, 24 h |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
